molecular formula C12H11NO2S B160873 2-(Phenylsulfonyl)aniline CAS No. 4273-98-7

2-(Phenylsulfonyl)aniline

Cat. No. B160873
CAS RN: 4273-98-7
M. Wt: 233.29 g/mol
InChI Key: JBCUKQQIWSWEOK-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)aniline is a chemical compound that is part of the aniline family, where the aniline nitrogen atom is bonded to a phenylsulfonyl group. This structure is a key intermediate in the synthesis of various sulfonamide derivatives, which have significant applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-(Phenylsulfonyl)aniline derivatives can be achieved through several methods. One approach involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of nucleophiles, leading to the desired N-alkyl-2-(phenylsulfonyl)aniline derivatives with good yields . Another method includes the C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions, which is a highly efficient process and tolerates a broad range of functional groups .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Phenylsulfonyl)aniline has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. Additionally, single crystal X-ray diffraction (XRD) analysis and density functional theory (DFT) calculations have been used to confirm the geometrical parameters of these compounds .

Chemical Reactions Analysis

2-(Phenylsulfonyl)aniline derivatives participate in various chemical reactions. For instance, they can undergo electropolymerization to form water-soluble polymers , or they can be used as starting materials for the synthesis of N-phenylsulfonamide derivatives, which have been investigated for their inhibitory properties on certain enzymes . Furthermore, these derivatives can be involved in cyclization reactions to form a variety of unsaturated sulfones and cyclopentenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylsulfonyl)aniline derivatives are influenced by their molecular structure. For example, the solubility of sulfonated polyaniline derivatives in water and polar solvents is a notable property, which is utilized in the synthesis of conductive polymers . The conductivity of these polymers can be significant, and their electrochemical properties are characterized by cyclic voltammetry .

Scientific Research Applications

Fluorescence and Sensing Applications

2,6-Bis(arylsulfonyl)anilines, related to 2-(Phenylsulfonyl)aniline, have been noted for their high fluorescence emissions in solid states. These compounds demonstrate well-defined intramolecular hydrogen bonds which immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability. They also exhibit a push-pull effect with an extended π-conjugated system, making them effective in fluorescence applications. Specifically, 2,6-bis(2-aminophenylsulfonyl)aniline shows a "turn-on" fluorescence response in frozen solvent and aggregated form, useful for the selective detection of DNA based on its aggregation-induced emission (Beppu et al., 2014).

Synthesis and Chemical Transformation

A method for synthesizing N-alkyl-2-(phenylsulfonyl)aniline derivatives via the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides was developed. This process, involving alkylammonium sulfites, leads to pyridine ring opening and recyclization, yielding diphenyl sulfone derivatives with notable yields (Hossan, 2016).

Enzyme Inhibition

N-phenylsulfonamide derivatives synthesized from aniline were studied for their inhibitory properties on carbonic anhydrase I (CA I), CA II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are therapeutic targets for diseases like edema, glaucoma, cancer, osteoporosis, and Alzheimer's disease. The synthesized compounds showed potent inhibition, indicating potential as new drugs (Kazancioglu & Senturk, 2020).

Radical Cascade Arylation/Aryl Migration/Desulfonylation

A metal-free cascade arylation/aryl migration/desulfonylation of N-phenyl-N-(phenylsulfonyl)methacrylamide was described, providing an efficient strategy for the synthesis of α-all-carbon quaternary stereocenters amides. This radical process uses diazonium salts from anilines as aryl precursors (Ni et al., 2016).

Environmental Sensing

Research into the degradation of aniline by persulfate activated with rice straw biochar shows that aniline can be rapidly decomposed, indicating the use of such systems in environmental sensing and pollutant degradation. The study points to reactive species such as holes, rather than SO4- or OH radicals, as responsible for the rapid degradation of aniline (Wu et al., 2018).

Luminescent Properties

Compounds containing disulfonate groups, including those related to 2-(Phenylsulfonyl)aniline, have been studied for their luminescent properties. For instance, certain structures were synthesized to form layered and network structures through hydrogen bonds and exhibited luminescence properties, indicating potential applications in light-emitting devices and sensors (Le, 2014).

Safety And Hazards

2-(Phenylsulfonyl)aniline is classified as a combustible solid . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCUKQQIWSWEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044941
Record name 2-(Phenylsulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)aniline

CAS RN

4273-98-7
Record name 2-(Phenylsulfonyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4273-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylsulfonyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(phenylsulfonyl)-
Source EPA Chemicals under the TSCA
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Record name 2-(Phenylsulfonyl)aniline
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Record name 2-aminophenyl phenyl sulphone
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Record name 2-(PHENYLSULFONYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Mohamadighader, M Saraei, D Nematollahi… - RSC …, 2020 - pubs.rsc.org
The electrochemical oxidation of 4-chloroaniline as a model compound in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry. It was …
Number of citations: 7 pubs.rsc.org
A Hossan - Chemistry of Heterocyclic Compounds, 2016 - Springer
The main objective of this work was to study the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles, leading to N-…
Number of citations: 2 link.springer.com
A Ivachtchenko, E Golovina, M Kadieva, O Mitkin… - Bioorganic & medicinal …, 2013 - Elsevier
Substituted diphenyl sulfones (10a–n) were synthesised, and the structures were confirmed by NMR, LC–MS and X-ray crystallography. Their antagonistic activities towards 5-HT 6 …
Number of citations: 18 www.sciencedirect.com
VK Madduluri, N Baig, S Chander, S Murugesan… - Catalysis …, 2020 - Elsevier
An efficient method for the synthesis of sulfones has been developed using sugar derived cis-dioxo molybdenum(VI) complex as catalyst and urea hydrogen peroxide as oxygen source. …
Number of citations: 8 www.sciencedirect.com
JY Hwang, SH Lee, Y Kim, M Jin, K Kang… - Organic Letters, 2023 - ACS Publications
The oxidative alkenylation reaction of α-aminoalkyl C(sp 3 )–H bonds has been investigated with (E)-1,2-bis(sulfonyl)ethenes. The catalytic process of iron-polypyridyl complexes drives …
Number of citations: 4 pubs.acs.org
X Zhang, JP Lalezari, AD Badley, A Dorr… - Clinical …, 2004 - Wiley Online Library
Introduction Enfuvirtide is the first drug to block human immunodeficiency virus type 1 (HIV‐1) glycoprotein 41–mediated viral fusion to host cells. This study investigated whether …
Number of citations: 52 ascpt.onlinelibrary.wiley.com
Y Maekawa, J Kato, M Katakai… - Macromolecular …, 2008 - Wiley Online Library
A polysulfonamide and copolymers consisting of sulfonamides and amides underwent Fries rearrangement and scission, forming amino groups upon EB irradiation. The EB irradiation …
Number of citations: 2 onlinelibrary.wiley.com
L ZHANG, C WANG, Y ZHAO, G YANG, SU Mei… - Journal of Fuel …, 2013 - Elsevier
The XANES spectrum is employed to study the sulfur functional groups in asphaltenes. Since the asphaltenes are complicated mixture, it is difficult to distinguish different classes of …
Number of citations: 14 www.sciencedirect.com
A Daneshyar, D Nematollahi, M Bayat - Electrochimica Acta, 2021 - Elsevier
2-Amino-5-nitrophenol (ANP) is an electrochemically interesting compound. It has a nitro group that can be reduced independently and also has hydroxyl and an amine functional …
Number of citations: 3 www.sciencedirect.com
A Dzimitrowicz, A Motyka-Pomagruk… - Journal of …, 2021 - Elsevier
The hazardous and endocrine disturbing compounds (EDCs), present in the wastewaters, notably impair reproduction efficacy of fish and amphibians. Disruption of hormonal …
Number of citations: 4 www.sciencedirect.com

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